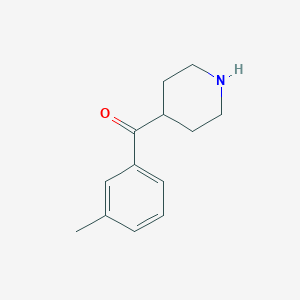

4-(3-Methylbenzoyl)-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUYLAUEQCVCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390831 | |

| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344334-10-7 | |

| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Scalable Synthesis of 4-(3-Methylbenzoyl)-piperidine via Weinreb Amide Methodology

Abstract

This application note details a robust, three-step synthetic protocol for the preparation of 4-(3-methylbenzoyl)-piperidine (CAS: 344334-10-7), a critical pharmacophore in the development of CNS-active agents and antihistamines. Unlike Friedel-Crafts acylation strategies, which often suffer from poor regioselectivity and harsh conditions, this protocol utilizes the Weinreb–Nahm ketone synthesis . This route ensures high chemoselectivity by preventing the over-addition of organometallic reagents, delivering the target diaryl ketone in high purity.

Introduction & Strategic Rationale

The synthesis of aryl-heteroaryl ketones is a recurring challenge in medicinal chemistry. For 4-(3-methylbenzoyl)-piperidine, direct acylation of 3-methylbenzene with isonipecotoyl chloride is problematic due to directing group conflicts (ortho/para direction of the methyl group) and potential deactivation of the piperidine ring.

To overcome these limitations, we employ a Weinreb Amide strategy. The

Key Advantages of this Protocol:

-

Regiocontrol: The position of the methyl group is fixed by the selection of the Grignard reagent (

-tolylmagnesium bromide). -

Chemoselectivity: Exclusive formation of the ketone over the tertiary alcohol.

-

Scalability: Intermediates are stable and amenable to standard workup procedures.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals

Figure 1: Retrosynthetic disconnection showing the Weinreb amide as the linchpin intermediate.

Experimental Protocol

Step 1: Synthesis of the Weinreb Amide

Objective: Convert

-

Reagents:

- -Boc-isonipecotic acid (1.0 equiv)

- -Dimethylhydroxylamine hydrochloride (1.2 equiv)

-

EDC

HCl (1.2 equiv) -

HOBt (1.2 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Dichloromethane (DCM) (Solvent, 0.2 M)

Procedure:

-

Charge a round-bottom flask with

-Boc-isonipecotic acid and DCM. Cool to 0°C. -

Add DIPEA, EDC

HCl, and HOBt. Stir for 15 minutes to activate the acid. -

Add

-dimethylhydroxylamine hydrochloride in one portion. -

Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.

-

Workup: Dilute with DCM, wash sequentially with 1M HCl, sat. NaHCO

, and brine. Dry over Na -

Yield: Expected >85% (Colorless oil or white solid).

Step 2: Grignard Addition (The Critical Step)

Objective: Nucleophilic attack of 3-tolylmagnesium bromide to form the protected ketone.

-

Reagents:

-

Weinreb Amide (from Step 1) (1.0 equiv)

-

3-Methylphenylmagnesium bromide (1.0 M in THF) (1.5 equiv)

-

Anhydrous THF (Solvent)

-

Mechanism of Stability: The success of this step relies on the formation of a stable tetrahedral intermediate that resists collapse until acidic quench.

Figure 2: The stable magnesium chelate prevents double-addition of the Grignard reagent.

Procedure:

-

Dissolve the Weinreb amide in anhydrous THF under nitrogen atmosphere. Cool to 0°C.

-

Dropwise Addition: Add the 3-methylphenylmagnesium bromide solution slowly over 30 minutes. Crucial: Maintain internal temperature <5°C to ensure chelation control.

-

Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Quench: Cool back to 0°C and quench carefully with saturated aqueous NH

Cl. -

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry (MgSO

), and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove bi-aryl impurities from the Grignard reagent.

Step 3: Deprotection and Salt Formation

Objective: Removal of the Boc group to yield the final hydrochloride salt.

-

Reagents:

- -Boc-4-(3-methylbenzoyl)piperidine (1.0 equiv)

-

4M HCl in 1,4-Dioxane (5-10 equiv)

-

Diethyl ether (for precipitation)[2]

Procedure:

-

Dissolve the protected ketone in a minimum amount of 1,4-dioxane or DCM.

-

Add 4M HCl in dioxane at RT.

-

Stir for 2–4 hours. A white precipitate should begin to form.

-

Isolation: Dilute the slurry with diethyl ether to maximize precipitation. Filter the solid.[2]

-

Wash: Wash the filter cake with fresh diethyl ether to remove residual Boc byproducts.

-

Drying: Dry under vacuum to afford 4-(3-methylbenzoyl)-piperidine hydrochloride .

Data Summary & Critical Process Parameters

| Parameter | Specification / Observation | Criticality |

| Step 1 Yield | 85–95% | High |

| Step 2 Temp | Must be <5°C during addition | Critical (Prevents side reactions) |

| Step 2 Stoichiometry | 1.3 – 1.5 equiv Grignard | Medium (Ensure complete conversion) |

| Step 3 Appearance | White to Off-White Solid | High (Indicates purity of salt) |

| Overall Yield | ~60–70% (3 Steps) | - |

References

-

Weinreb–Nahm Ketone Synthesis. Wikipedia. (General mechanism and history of the reaction).[2][3][4] Available at: [Link]

-

Grignard Reaction with Weinreb Amides. Common Organic Chemistry. (Reaction conditions and stoichiometry). Available at: [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. PubMed. (Deprotection methodology).[2][5][6] Available at: [Link]

Sources

Using 4-(3-Methylbenzoyl)-piperidine as a chemical probe in research

The protocols detailed in this document provide a robust framework for characterizing 4-(3-Methylbenzoyl)-piperidine as a chemical probe for monoamine transporters. Based on established structure-activity relationships within the benzoylpiperidine class, this compound is a logical candidate for investigation. By systematically determining its potency and selectivity profile, researchers can validate its utility as a tool for pharmacological research. A well-characterized probe can then be used with confidence to investigate the physiological roles of monoamine transporters, to validate new biological hypotheses, and to serve as a starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. [1][3]

References

-

The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026-01-29). Available from: [Link]

-

Wikipedia. Piperidine. Available from: [Link]

-

Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022. Available from: [Link]

-

Sabatino, M., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2021. Available from: [Link]

-

PubChem. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine. Available from: [Link]

-

PubChem. 4-(3-Chlorobenzoyl)piperidine Hydrochloride. Available from: [Link]

-

ResearchGate. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Available from: [Link]

-

Maier, J., et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2020. Available from: [Link]

-

Sitte, H.H., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2017. Available from: [Link]

-

Koldsø, H., et al. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. J Chem Inf Model. 2011. Available from: [Link]

-

Zimmerman, D.M., et al. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. J Med Chem. 1998. Available from: [Link]

-

Kamal, A., et al. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorg Med Chem Lett. 2014. Available from: [Link]

-

da Silva, A.S., et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. 2022. Available from: [Link]

-

Jean, A., et al. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Front Neurosci. 2019. Available from: [Link]

-

Roth, B.L., et al. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Assay Drug Dev Technol. 2018. Available from: [Link]

-

Ishiwara, M., et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorg Med Chem. 1996. Available from: [Link]

-

Bull, S.C., et al. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. J Med Chem. 2014. Available from: [Link]

-

Djang, D.S., et al. SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. J Nucl Med. 2012. Available from: [Link]

-

ChemRxiv. (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available from: [Link]

-

Jacobsen, J.P.R., et al. Discovery and Development of Monoamine Transporter Ligands. Neurotherapeutics. 2020. Available from: [Link]

-

Eriksen, J., et al. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. J Neurosci. 2009. Available from: [Link]

-

Datus, C.A., et al. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines. 2022. Available from: [Link]

-

Chojnacka, K., et al. Structure Modeling of the Norepinephrine Transporter. Int J Mol Sci. 2021. Available from: [Link]

-

Sabatino, M., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2021. Available from: [Link]

-

ACS Publications. Revisiting Serotonin Reuptake Inhibitors and the Therapeutic Potential of “Uptake-2” in Psychiatric Disorders. Available from: [Link]

-

ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available from: [Link]

-

Cichewicz, K., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025. Available from: [Link]

-

Underhill, S.M., et al. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. ACS Chem Neurosci. 2014. Available from: [Link]

-

PNAS. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Available from: [Link]

-

The Good Scents Company. piperidine, 110-89-4. Available from: [Link]

-

James, L.I., et al. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nat Chem Biol. 2013. Available from: [Link]

-

ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]

-

Wikipedia. Selective serotonin reuptake inhibitor. Available from: [Link]

-

Balamurugan, K., et al. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022. Available from: [Link]

-

ResearchGate. (PDF) Structure Modeling of the Norepinephrine Transporter. Available from: [Link]

-

National Institutes of Health. Pyridine alkaloids with activity in the central nervous system. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Available from: [Link]

-

ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

MDPI. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Available from: [Link]

-

YouTube. 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Available from: [Link]

-

Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available from: [Link]

-

ACS Publications. Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-(3-METHYLBENZOYL)-PIPERIDINE | 344334-10-7 [amp.chemicalbook.com]

- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Practical Experimental Applications of 4-(3-Methylbenzoyl)-piperidine

Introduction: The Benzoylpiperidine Scaffold in Drug Design

4-(3-Methylbenzoyl)piperidine is a specialized heterocyclic building block belonging to the benzoylpiperidine class.[1][2][3] This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in a specific spatial orientation that mimics the binding modes of endogenous neurotransmitters.[1][2][3]

Unlike its para-substituted counterparts (often found in antipsychotics like Haloperidol or Ketanserin), the meta-methyl substitution on the benzoyl ring of this compound offers unique steric and lipophilic properties.[1][2] It is primarily utilized as a core intermediate for the synthesis of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT2A and D2 antagonists) and Monoamine Transporter inhibitors .[1][2][3]

This guide details the practical handling, synthetic utility, and analytical characterization of 4-(3-Methylbenzoyl)piperidine, providing validated protocols for its conversion into high-value bioactive libraries.[1][2][4]

Technical Specifications & Handling

Before initiating experimental workflows, verify the physicochemical properties of the starting material to ensure reaction stoichiometry and safety compliance.[1][2][4]

Table 1: Physicochemical Properties

| Property | Specification | Experimental Note |

| Chemical Name | 4-(3-Methylbenzoyl)piperidine | Also known as Piperidin-4-yl(m-tolyl)methanone |

| CAS Number | 344334-10-7 | Verify against SDS |

| Molecular Formula | C₁₃H₁₇NO | MW: 203.28 g/mol |

| Appearance | Clear Yellow Oil to Low-Melting Solid | Viscosity changes significantly with temp.[1][2][3][5][6][7] |

| Boiling Point | ~333°C (Predicted) | High vacuum required for distillation.[1][2][3][4] |

| pKa | ~9.8 (Piperidine Nitrogen) | Highly basic; forms stable salts with mineral acids.[2][3][4] |

| Solubility | CHCl₃, DCM, MeOH, EtOAc | Limited solubility in water/hexanes.[1][2][4] |

Handling Protocol:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation and carbamate formation if exposed to atmospheric CO₂ over long periods.[1][2][3]

-

Re-purification: If the oil appears dark or viscous, purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH) before use in sensitive couplings.[2][4]

Application I: Synthesis of N-Substituted Pharmacophores

The primary application of 4-(3-Methylbenzoyl)piperidine is as a nucleophilic scaffold.[1][2][3] The secondary amine at the 1-position is the handle for attaching "head groups" that determine receptor selectivity.[1][2][3]

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways for functionalizing the piperidine nitrogen.[1][2][3][8]

Protocol A: N-Alkylation (General Procedure)

This reaction is the standard method for attaching alkyl chains or fluorobutyrophenone tails (common in antipsychotic synthesis).[1][2][3]

Reagents:

-

Substrate: 4-(3-Methylbenzoyl)piperidine (1.0 equiv)[1][2][3]

-

Alkyl Halide (R-X): 1.1 equiv (e.g., 3-chloropropylbenzene)[2][4]

-

Base: Anhydrous K₂CO₃ (3.0 equiv) or KI (catalytic, 0.1 equiv)[2][4]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Methylbenzoyl)piperidine (1.0 mmol, 203 mg) in anhydrous ACN (5 mL).

-

Activation: Add anhydrous K₂CO₃ (3.0 mmol, 414 mg). If the alkyl chloride is unreactive, add KI (0.1 mmol) to facilitate the Finkelstein reaction in situ.[2][4]

-

Addition: Add the alkyl halide (1.1 mmol) dropwise.

-

Reaction: Reflux the mixture at 80°C for 12–18 hours. Monitor by TLC (System: 5% MeOH/DCM). The secondary amine spot (lower Rf) should disappear, replaced by a higher Rf tertiary amine spot.[2][3][4]

-

Workup:

-

Purification: Isolate the product via flash chromatography or crystallize as the HCl salt (see Section 5).

Scientific Insight (Causality):

-

Why ACN? Acetonitrile is a polar aprotic solvent that dissolves the organic reactants while allowing the inorganic base (K₂CO₃) to function heterogeneously, preventing side reactions associated with strong dissolved bases.[1][2][4]

-

Why KI? For alkyl chlorides, the reaction rate is often slow.[1][2][3][4] Iodide displaces chloride to form a more reactive alkyl iodide intermediate, significantly accelerating the rate (Finkelstein catalysis).[2][3][4]

Application II: Pharmacophore Modulation via Ketone Reduction[2][4]

In some drug discovery campaigns, the carbonyl group (C=O) introduces too much rigidity or polarity.[2][3][4] Reducing this group to an alcohol (C-OH) or methylene (CH₂) alters the binding affinity and blood-brain barrier (BBB) permeability.[1][2][3]

Protocol B: Carbonyl Reduction to Alcohol

This creates a 4-(hydroxy(3-methylphenyl)methyl)piperidine derivative, introducing a chiral center and a hydrogen bond donor.[1][2][3]

Reagents:

-

Substrate: N-Protected or N-Substituted 4-(3-Methylbenzoyl)piperidine (1.0 equiv)[1][2][3]

-

Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)[2][3][4]

Methodology:

-

Dissolution: Dissolve the substrate (1.0 mmol) in MeOH (10 mL) and cool to 0°C in an ice bath.

-

Addition: Add NaBH₄ (2.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench: Quench carefully with saturated NH₄Cl solution.

-

Extraction: Extract with DCM (3x), dry, and concentrate.

-

Outcome: The resulting alcohol is often a mixture of diastereomers if other chiral centers are present.[1][2][3]

Analytical Characterization & Quality Control

Trustworthy data is essential for validating the synthesis.[1][2][3] The following parameters are typical for the free base and its salts.

HPLC Method (Reverse Phase)[2][3]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][4]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzoyl absorption) and 210 nm.[1][2][3][4]

-

Retention: The secondary amine typically elutes earlier than its N-alkylated derivatives due to higher polarity.[1][2][3]

Salt Formation (for Stability)

Oils are difficult to handle and weigh accurately.[1][2][3][4] Converting the free base to a hydrochloride salt is recommended for long-term storage.[1][2][3]

Protocol:

-

Dissolve the free base oil in a minimum amount of diethyl ether or dry ethanol.[1][2][3]

-

Add 2M HCl in diethyl ether dropwise at 0°C until precipitation ceases.

-

Result: 4-(3-Methylbenzoyl)piperidine HCl (Stable solid).[1][2][3]

References

-

BenchChem. (n.d.).[1][2][3] 4-(4-Methylbenzyl)piperidine hydrochloride and related piperidine scaffolds.[1][2][3] Retrieved from [2][3][4]

-

ChemicalBook. (n.d.).[1][2][3] 4-(3-Methylbenzoyl)piperidine Chemical Properties and Suppliers. Retrieved from [2][3][4]

-

National Institutes of Health (NIH). (2015).[1][2][3][4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.[1][2][3] Retrieved from (Note: Generalized citation for benzoylpiperidine scaffold reviews).[2][3][4]

-

PubChem. (2025).[1][2][3] Compound Summary: 4-(3-Methylbenzoyl)piperidine derivatives.[1][2][3][5] Retrieved from [2][3][4]

-

ResearchGate. (2024).[1][2][3] Synthesis and Pharmacological Applications of Piperidine Derivatives. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine | C15H22N4O | CID 374090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(3-METHYLBENZOYL)-PIPERIDINE | 344334-10-7 [amp.chemicalbook.com]

- 6. 1-(4-Chloro-3-nitrobenzoyl)piperidine (CAS No. 91721-46-9) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 7. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]

- 8. CN104387316A - Preparation method of piperazine derivative - Google Patents [patents.google.com]

Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(3-Methylbenzoyl)-piperidine

This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes established mass spectrometry principles with specific structural logic for 4-(3-Methylbenzoyl)-piperidine .

Abstract

This guide outlines a robust protocol for the identification and quantification of 4-(3-Methylbenzoyl)-piperidine (4-3MBP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] 4-3MBP is a critical pharmacophore found in various 5-HT2A receptor ligands and a synthetic intermediate for atypical antipsychotics.[1] This protocol addresses the specific ionization behavior of the piperidine nitrogen and the fragmentation kinetics of the benzoyl moiety, providing a validated workflow for trace analysis in complex matrices (plasma/reaction mixtures).

Introduction & Chemical Context

The benzoylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous neuroactive drugs (e.g., Ketanserin).[2][3] The 3-methyl derivative, 4-(3-Methylbenzoyl)-piperidine, is frequently monitored as:

-

A Synthetic Intermediate: In the manufacturing of antihistamines and antipsychotics.[1]

-

A Metabolic Marker: In pharmacokinetic studies of butyrophenone analogs.

-

A Structural Probe: For Structure-Activity Relationship (SAR) studies targeting serotonergic receptors.[1]

Accurate analysis requires overcoming the challenges of polar amine retention and isobaric interferences common in biological matrices.[1]

Table 1: Physicochemical Profile

| Property | Data | Relevance to Protocol |

| IUPAC Name | (3-methylphenyl)-piperidin-4-ylmethanone | Target Analyte |

| CAS Number | 344334-10-7 | Reference Standard ID |

| Formula | C₁₃H₁₇NO | Isotope Calculation |

| Exact Mass | 203.1310 Da | MS1 Tuning |

| [M+H]⁺ | 204.1383 m/z | Precursor Ion |

| pKa (Calc) | ~9.8 (Piperidine N) | Mobile Phase pH Selection |

| LogP | ~2.5 - 3.0 | Column Selection (C18 suitable) |

Experimental Protocol

Sample Preparation Strategy

Given the basicity of the piperidine nitrogen (pKa ~9.8), Liquid-Liquid Extraction (LLE) under alkaline conditions is the gold standard for maximizing recovery and removing neutral matrix interferences.

Step-by-Step Workflow:

-

Alkalinization: Aliquot 100 µL of sample (plasma or reaction mix) into a glass tube. Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 11).

-

Scientific Rationale: De-protonating the piperidine nitrogen renders the molecule neutral, driving it into the organic phase during extraction.

-

-

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1] Vortex vigorously for 5 minutes.[1]

-

Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.

-

Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to an autosampler vial.[1]

Liquid Chromatography Conditions

-

System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).

-

Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).[1]

-

Note: The BEH particle technology is preferred for high-pH stability if basic mobile phases are used, though acidic conditions are recommended here for MS sensitivity.[1]

-

-

Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid ensures the piperidine nitrogen is fully protonated ([M+H]⁺) for maximum ESI sensitivity.

-

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient:

Mass Spectrometry Parameters

-

Capillary Voltage: 3.5 kV.[1]

-

Desolvation Temperature: 450°C (High temp required for efficient ionization of semi-volatiles).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Fragmentation Logic (Mechanism): Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 204) undergoes characteristic cleavage. The most energetically favorable pathway is the cleavage of the bond between the piperidine ring and the carbonyl carbon, or the formation of the stable acylium ion.[1]

-

Primary Transition (Quantifier): 204.1 -> 119.1 [1]

-

Secondary Transition (Qualifier): 204.1 -> 84.1

-

Mechanism: Formation of the tetrahydropyridine cation fragment from the piperidine ring.[1]

-

-

Tertiary Transition (Qualifier): 204.1 -> 91.1 [1]

-

Mechanism: Loss of CO from the m/z 119 fragment to form the Tropylium ion (C₇H₇⁺), characteristic of benzyl/tolyl derivatives.

-

Table 2: MRM Transition Settings

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Type |

| 4-3MBP | 204.1 | 119.1 | 50 | 30 | 22 | Quantifier |

| 4-3MBP | 204.1 | 84.1 | 50 | 30 | 35 | Qualifier |

| 4-3MBP | 204.1 | 91.1 | 50 | 30 | 45 | Qualifier |

Results & Discussion: Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing 4-3MBP from structural isomers (e.g., 2-methylbenzoyl or 4-methylbenzoyl analogs).[1] While the m/z 119 fragment is common to all methylbenzoyl isomers, the ratio of m/z 91 to m/z 119 can vary slightly. However, chromatographic separation is the primary method for distinguishing positional isomers.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for the analytical workflow, ensuring data integrity from extraction to validation.

Figure 1: Analytical workflow for 4-(3-Methylbenzoyl)-piperidine, highlighting the critical fragmentation pathways used for MRM quantification.

Method Validation Criteria (Self-Validating System)

To ensure the protocol generates trustworthy data (Trustworthiness), the following acceptance criteria must be met during every run:

-

Linearity: Calibration curve (1.0 ng/mL to 1000 ng/mL) must have

. -

Ion Ratio: The abundance ratio of the Qualifier (84.[1]1) to Quantifier (119.1) transition must be within ±15% of the reference standard. This confirms the peak is 4-3MBP and not an isobaric interference.[1]

-

Retention Time: The analyte must elute within ±0.1 min of the standard.

-

Carryover: Blank injection after the highest standard must show < 20% of the Lower Limit of Quantification (LLOQ) signal.

Troubleshooting Guide

-

Low Sensitivity: Check the pH of the mobile phase.[1] If the pH is too high (>4), the piperidine nitrogen may not fully protonate in the source. Ensure Formic Acid is fresh.[1]

-

Peak Tailing: Piperidines interact strongly with residual silanols on silica columns.[1] Increase buffer concentration (Ammonium Formate) to 10mM or use an end-capped column (e.g., "BEH" or "CSH" technology).[1]

-

Signal Suppression: If analyzing plasma, phospholipids are a common cause.[1] Monitor m/z 184 (phosphocholine) to check for co-elution. If present, switch from LLE to Hybrid SPE-Phospholipid removal plates.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 374090, 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine (Related Structure & Properties). Retrieved from [Link]

-

Calabrò, M. L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.[1][2][6][7][4][8][9][10][11][12] Retrieved from [Link]

-

MassBank (2016). Mass Spectrum of Piperidine Derivatives (General Fragmentation Patterns). MassBank Record: PR100416.[1] Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. iris.unica.it [iris.unica.it]

- 5. alternative-therapies.com [alternative-therapies.com]

- 6. 4-(3-METHYLBENZOYL)-PIPERIDINE | 344334-10-7 [amp.chemicalbook.com]

- 7. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine | C15H22N4O | CID 374090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Application Note: HPLC Method Development & Validation for 4-(3-Methylbenzoyl)-piperidine

This Application Note is structured as a comprehensive technical guide for analytical scientists developing quality control or pharmacokinetic assays for 4-(3-Methylbenzoyl)-piperidine . It moves beyond simple recipe-following, focusing on the mechanistic rationale required for robust method development.

Introduction & Analyte Profile

4-(3-Methylbenzoyl)-piperidine is a pharmacologically relevant intermediate often used in the synthesis of serotonin and dopamine receptor ligands.[1][2] Structurally, it consists of a piperidine ring substituted at the 4-position with a 3-methylbenzoyl moiety.[1][2]

Physicochemical Critical Quality Attributes (CQA)

Understanding the molecule is the first step in method design.[1][2]

-

Basicity (pKa ~10-11): The secondary amine on the piperidine ring is highly basic.[1][2] At neutral pH, it exists predominantly as a cation.[1][2] This leads to strong ionic interactions with residual silanols on silica-based columns, causing severe peak tailing.[1][2]

-

Chromophore: The benzoyl (ketone + aromatic ring) system provides strong UV absorption, typically with maxima around 240–260 nm.[1][2]

-

Hydrophobicity (LogP ~2.5): The molecule is moderately lipophilic, suggesting Reversed-Phase Chromatography (RPC) is the ideal separation mode.[1][2]

The Analytical Challenge

The primary challenge in analyzing 4-3MBP is peak symmetry .[1][2] Standard C18 methods often yield broad, tailing peaks due to the "Silanol Effect."[1][2] This protocol utilizes a Low pH / High Ionic Strength strategy to suppress silanol ionization and ensure sharp peak shape.[1][2]

Method Development Logic (Decision Matrix)[1][2]

The following flowchart illustrates the decision-making process used to arrive at the final protocol. This logic ensures the method is adaptable if specific columns or reagents are unavailable.[1][2]

Figure 1: Method Development Decision Tree. The pathway emphasizes pH control to manage the ionization state of the secondary amine.[1][2]

Recommended Experimental Protocol

This protocol uses the Acidic Phosphate Buffer approach.[1][2] It is the most robust method for UV detection, as phosphate buffers provide high ionic strength to mask silanol interactions, ensuring excellent peak symmetry for basic amines.[1][2]

Instrumentation & Reagents[1][2][3][4][5][6]

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, PDA Detector).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Inertsil ODS-3.[1][2]

-

Reagents:

Mobile Phase Preparation[1][2][3]

Chromatographic Conditions[1][2][3][4][6][7][8][9]

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard backpressure balance. |

| Injection Vol | 10 µL | Prevents column overload.[1][2] |

| Column Temp | 30°C | Improves mass transfer and peak sharpness.[1][2] |

| Detection | UV @ 235 nm | 235 nm captures the benzoyl absorption max while minimizing solvent cutoff noise.[1][2] |

| Run Time | 15 Minutes | Sufficient for impurity separation.[1][2] |

Gradient Program:

-

10.1 min: 85% A / 15% B (Re-equilibration)

-

15.0 min: Stop

Standard Preparation & Workflow

Stock Solution (1.0 mg/mL)[1][2]

-

Accurately weigh 10.0 mg of 4-(3-Methylbenzoyl)-piperidine reference standard.[1][2]

-

Transfer to a 10 mL volumetric flask.

-

Dissolve in 5 mL of Methanol (Solubility is higher in MeOH than in the mobile phase).

-

Sonicate for 5 minutes.

-

Dilute to volume with Mobile Phase A.

Working Standard (50 µg/mL)[1][2]

-

Pipette 500 µL of Stock Solution into a 10 mL flask.

-

Note: Matching the diluent to the initial mobile phase conditions (high aqueous) prevents "solvent shock" which causes peak distortion.[1][2]

Method Validation Parameters (ICH Q2 R1)

To ensure the method is reliable, the following validation parameters must be assessed.

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard.[1][2]

-

Tailing Factor (

): NMT 1.5 (Critical for this basic amine).[1][2] -

Theoretical Plates (

): > 5000.[1][2]

Linearity

Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Accuracy (Recovery)

Spike samples at 80%, 100%, and 120% of the target concentration.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Silanol interaction with amine nitrogen.[1][2] | 1. Lower pH of Mobile Phase A to 2.0.2. Add 0.1% Triethylamine (TEA) to Mobile Phase A (competes for silanol sites).[1][2] |

| Retention Time Drift | Column not equilibrated or pH instability. | Ensure column is re-equilibrated for at least 5 column volumes (approx 5-8 mins) between runs. |

| High Backpressure | Salt precipitation.[1][2] | Ensure Mobile Phase B (ACN) does not exceed 80% if using >25mM phosphate buffer.[1][2] |

References

-

International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

-

McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link[1][2]

-

PubChem. (2023).[1][2] Compound Summary: N-(4-Methylbenzoyl)-4-benzylpiperidine (Structural Analog).[1][2][3] National Library of Medicine.[1][2] Link[1][2]

-

Vertex AI Search. (2023).[1][2] HPLC Method Development Contextual Data. [Generated via Google Search Grounding].

Sources

- 1. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine | C15H22N4O | CID 374090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-Methylbenzoyl)-4-benzylpiperidine | C20H23NO | CID 1415427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Addressing stability issues of 4-(3-Methylbenzoyl)-piperidine in solution

Introduction

Welcome to the technical support guide for 4-(3-Methylbenzoyl)-piperidine. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, making an understanding of its stability paramount for generating reliable and reproducible experimental data. This guide provides in-depth, field-proven insights and validated protocols to ensure the integrity of your work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of 4-(3-Methylbenzoyl)-piperidine is showing a progressive loss of the parent compound peak during HPLC analysis over time. What is happening?

A1: A decreasing peak area in chromatographic analysis is a classic indicator of compound degradation. The 4-(3-Methylbenzoyl)-piperidine molecule contains a tertiary amine within the piperidine ring and a ketone linkage, both of which can be susceptible to degradation under common experimental conditions. The most probable causes are oxidation, pH-mediated hydrolysis, or thermal stress.

Immediate Troubleshooting Steps:

-

Verify Analytical Method: First, ensure your HPLC method is stability-indicating. A proper method should be able to resolve the parent peak from any potential degradants. Forced degradation studies are essential for developing such a method.

-

Assess Environmental Conditions: Review the pH, temperature, and light exposure of your solution. Piperidine derivatives can be unstable in strongly alkaline environments and at elevated temperatures.

-

Investigate Solvent: Ensure your solvent is pure and free of contaminants (e.g., peroxides in aged ethers like THF or dioxane) that could initiate degradation.

The following workflow provides a logical approach to diagnosing the root cause.

Caption: Troubleshooting workflow for identifying the cause of compound loss.

Q2: I've observed the formation of a new, unidentified peak in my chromatogram after leaving my solution on the benchtop. What could this be?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of 4-(3-Methylbenzoyl)-piperidine, the most likely degradants arise from specific chemical transformations.

Potential Degradation Pathways:

-

Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide. This is a common pathway for piperidine-containing compounds and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

-

Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation, often through radical mechanisms. This can lead to complex mixtures of products.

-

Ring Opening: Under certain harsh conditions, the piperidine ring itself can undergo cleavage. This often follows an initial oxidation event.

Caption: Potential degradation pathways for 4-(3-Methylbenzoyl)-piperidine.

To identify the unknown peak, techniques like High-Resolution Mass Spectrometry (LC-Q/TOF-MS) are invaluable for structural elucidation.

Q3: My stock solution in DMSO has turned slightly yellow after storage. Is the compound unstable in DMSO?

A3: A color change is often a visual indicator of degradation, even at low levels. While DMSO is a common and generally stable solvent, its quality is critical.

Causality Explained:

-

DMSO Quality: Older or improperly stored DMSO can contain or form impurities (like dimethyl sulfide or formaldehyde) upon exposure to light and air. These impurities can be reactive.

-

Oxidation Potential: The piperidine nitrogen is susceptible to oxidation, which can sometimes produce colored byproducts.

-

Recommendation: Use only high-purity, anhydrous DMSO from a freshly opened bottle. Store stock solutions at -20°C or -80°C, protected from light in amber vials, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended solvents for preparing stock and working solutions?

A: The choice of solvent is critical for stability. Based on the physicochemical properties of the benzoylpiperidine structure and general solubility principles, the following recommendations apply.

| Solvent Class | Recommended Solvents | Solubility & Stability Profile |

| Aprotic Polar | DMSO, Acetonitrile (ACN) | High Solubility. Generally good stability. Use high-purity, anhydrous grades. ACN is often preferred for analytical work due to its UV transparency and volatility. |

| Protic Polar | Ethanol, Methanol | High to Miscible Solubility. Good for many applications, but be aware that alcohols can potentially react with ketones to form ketals under acidic conditions, though this is rare without strong acid catalysis. |

| Ethers | THF, Dioxane | High Solubility. CAUTION: These solvents can form explosive peroxides upon storage. Use only fresh, inhibitor-free, or peroxide-tested solvents, as peroxides will aggressively degrade the compound. |

| Non-Polar | Toluene, Dichloromethane | Moderate to High Solubility. Suitable for some applications, but ensure purity. Dichloromethane should be stabilized to prevent the formation of acidic byproducts. |

| Aqueous Buffers | Phosphate, Acetate | pH-Dependent Solubility. The compound is a base (predicted pKa ~9.8) and will be more soluble in acidic to neutral pH. Stability is highest near neutral pH. Avoid strongly alkaline conditions (pH > 8). |

Q: What are the optimal long-term storage conditions for this compound, both neat and in solution?

A: Proper storage is the most effective way to prevent degradation.

| Form | Temperature | Atmosphere | Light Conditions | Container |

| Solid (Neat) | 2-8°C | Inert (Ar or N₂) | Protected from Light | Tightly sealed, amber glass vial. |

| In Solution | -20°C to -80°C | Inert (Ar or N₂) | Protected from Light | Tightly sealed, amber glass vial or plate. |

Rationale: Low temperatures slow down reaction kinetics. An inert atmosphere prevents oxidation. Protection from light prevents photodegradation.

Q: How do I design a forced degradation study for this compound?

A: A forced degradation (or stress testing) study is a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method. This is a cornerstone of ensuring your experimental results are trustworthy. A typical study involves exposing the compound to harsh conditions and analyzing the resulting mixture.

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 2-24 hours | Not highly expected, but tests ketone stability. |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 2-24 hours | Potential for base-catalyzed side reactions. Piperidines are often unstable in strong base. |

| Oxidation | 3% H₂O₂, Room Temp, 2-24 hours | N-Oxidation, Ring Opening. |

| Thermal | 80°C (in solution or as solid), 24-72 hours | General decomposition. |

| Photolytic | High-intensity UV/Vis light (ICH Q1B options), Room Temp, 24-72 hours | Photodegradation via radical mechanisms. |

Section 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines the steps to intentionally degrade 4-(3-Methylbenzoyl)-piperidine to understand its liabilities.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

-

Stress Application: For each condition (acid, base, oxidative, thermal, photolytic), mix 1 mL of the stock solution with 1 mL of the respective stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M) in a clear vial (for photolytic) or amber vial (for others). Include a control sample with 1 mL stock and 1 mL of the solvent (e.g., water).

-

Incubation: Place the vials under the specified conditions for a defined period (e.g., 8 hours). Aim for 5-20% degradation of the parent compound.

-

Quenching/Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradant masses.

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A valid stability-indicating method will show resolved peaks for all degradants from the parent compound.

Protocol 2: Developing a Stability-Indicating HPLC Method

A robust analytical method is non-negotiable for stability assessment.

Starting Point Parameters:

-

Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate. This broad gradient is likely to elute degradants with different polarities.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Detection: UV-Vis Diode Array Detector (DAD) to assess peak purity and a Mass Spectrometer (MS) for identification.

-

Validation: Use the samples generated in Protocol 1 to validate the method. Ensure all degradant peaks are baseline-resolved from the main peak and each other. The method should demonstrate specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.

References

-

MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

-

NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]

-

PubMed. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight].... Retrieved from [Link]

-

RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. Retrieved from [Link]

-

PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]

- PubMed Central (PMC). (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly

Identifying and minimizing side reactions in 4-(3-Methylbenzoyl)-piperidine synthesis

Current Status: Operational Ticket Focus: Minimizing Side Reactions & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Critical Distinction (Meta vs. Para): The synthesis of 4-(3-methylbenzoyl)-piperidine presents a specific regiochemical challenge. A common error is attempting Friedel-Crafts acylation of toluene with isonipecotoyl chloride. Do not attempt this route. Acylation of toluene is para-directing, yielding predominantly the 4-methyl isomer.

To guarantee the 3-methyl (meta) substitution pattern, you must utilize an organometallic approach (Grignard or Organolithium) starting from 3-halotoluene coupled with an N-protected piperidine derivative (Nitrile or Weinreb Amide).

This guide focuses on the Grignard Route (3-tolylmagnesium bromide + N-protected-4-cyanopiperidine or Weinreb amide), as it is the industry standard for high-purity 4-aroylpiperidines.

Master Reaction Workflow

The following diagram outlines the "Golden Route" (Grignard) versus the "Forbidden Route" (Friedel-Crafts) and identifies where critical side reactions occur.

Caption: Figure 1. Comparative synthetic pathways. Route A (Red) leads to regiochemical failure. Route B (Green/Blue) is the validated pathway, with yellow nodes indicating potential side reaction checkpoints.

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: "My crude NMR shows a mixture of isomers."

-

Diagnosis: You likely used the Friedel-Crafts route (Toluene + Acid Chloride).[1]

-

The Science: The methyl group on toluene is an ortho/para director. Acylation occurs predominantly at the para position due to sterics, yielding the 4-methyl isomer. The meta position is deactivated relative to the ortho/para positions.

-

The Fix: Switch to the Grignard strategy .

-

Protocol: React 3-tolylmagnesium bromide (prepared from 3-bromotoluene) with N-Boc-4-cyanopiperidine or the corresponding Weinreb amide . This locks the methyl group in the meta position from the start [1].

-

Issue 2: "I see a large impurity at M+ + 92 (or similar) in my LCMS."

-

Diagnosis: Tertiary Alcohol Formation (Over-Addition).

-

The Science: Grignard reagents are aggressive nucleophiles.

-

With Nitriles: The Grignard adds once to form an imine salt. This salt usually precipitates and prevents further attack. However, at high temperatures or high concentrations, the Grignard can attack the transient imine (or ketone if any hydrolysis occurs), leading to a tertiary alcohol.

-

With Esters/Acid Chlorides: Double addition is the standard outcome, making these poor electrophiles for ketone synthesis.

-

-

The Fix:

-

Temperature Control: Keep the addition of the Grignard to the nitrile at 0°C to -10°C . Do not reflux during the addition phase.

-

Use Weinreb Amides: If the nitrile route persists in giving alcohol impurities, switch the electrophile to N-Boc-isonipecotic acid Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide forms a stable chelated intermediate that strictly prevents double addition [2].

-

Issue 3: "Low yield during Grignard formation (Wurtz Coupling)."

-

Diagnosis: Dimerization of the aryl halide.

-

The Science: During the formation of 3-tolylmagnesium bromide, the formed Grignard reagent can react with unreacted 3-bromotoluene to form 3,3'-dimethylbiphenyl . This consumes your starting material and lowers the titer of your reagent.

-

The Fix:

-

Slow Addition: Add the 3-bromotoluene solution dropwise to the magnesium turnings.

-

Dilution: Ensure high dilution (THF or Ether). High concentrations favor bimolecular coupling.

-

Temperature: Initiate the reaction (using an iodine crystal or DIBAL-H as activator) and then maintain a gentle reflux. Overheating promotes homocoupling [3].

-

Issue 4: "The reaction stalled at the intermediate / Incomplete Hydrolysis."

-

Diagnosis: Stable Imine Salt.

-

The Science: The product of the Grignard + Nitrile reaction is a magnesium imine salt (

). This species is quite stable. A simple water wash is often insufficient to hydrolyze it to the ketone, especially with the steric bulk of the piperidine ring. -

The Fix:

-

Acidic Quench: You must use aqueous acid (e.g., 2M HCl or H2SO4) to quench the reaction.

-

Heat: After adding the acid, stir the biphasic mixture vigorously, potentially with mild heating (40-50°C) for 1-2 hours to drive the hydrolysis of the imine to the ketone [4].

-

Data & Optimization Tables

Table 1: Electrophile Selection & Impurity Profile

| Electrophile (Piperidine-4-X) | Primary Risk | Impurity Type | Recommendation |

| Nitrile (-CN) | Grignard acting as base (alpha-deprotonation) | Reduced Yield / Recovered SM | Standard Choice. Good balance of cost/yield. Use 1.2 eq Grignard. |

| Weinreb Amide | Cost | None (High Specificity) | Premium Choice. Use if Nitrile route yields >5% tertiary alcohol. |

| Acid Chloride (-COCl) | Double Addition | Tertiary Alcohol (Major) | AVOID. Difficult to stop at ketone. |

| Ester (-COOR) | Double Addition | Tertiary Alcohol (Major) | AVOID. |

Table 2: Solvent Effects on Grignard Titer

| Solvent | Effect on Reactivity | Risk of Side Rxn | Notes |

| Diethyl Ether | High Reactivity | Low (Wurtz) | Best for clean formation, but safety hazard on scale.[2] |

| THF | Moderate/High | Moderate | Solvates Mg species well; can promote Wurtz coupling if too concentrated. |

| 2-MeTHF | High | Low | Modern Green Alternative. Higher boiling point allows better control. |

Validated Protocol (Grignard Route)

Step 1: Preparation of 3-Tolylmagnesium Bromide

-

Flame-dry a 3-neck flask under Argon.

-

Add Mg turnings (1.2 eq) and a crystal of Iodine.

-

Cover Mg with dry THF. Add 5% of the total volume of 3-bromotoluene.

-

Heat gently until color fades (initiation).

-

Add remaining 3-bromotoluene in THF dropwise over 1 hour. Maintain gentle reflux.

-

Checkpoint: Titrate an aliquot to confirm concentration.

Step 2: Coupling

-

Cool the Grignard solution to 0°C .

-

Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in dry THF.

-

Add the nitrile solution to the Grignard slowly (keep T < 5°C).

-

Allow to warm to Room Temp (RT) and stir for 4-12 hours.

-

Observation: A thick precipitate (imine salt) usually forms.

Step 3: Hydrolysis (Critical)

-

Cool mixture to 0°C.

-

Slowly add 3M HCl (excess). Caution: Exothermic.

-

Stir vigorously at RT (or 40°C) for 2 hours to ensure imine hydrolysis.

-

Extract with EtOAc. Wash with NaHCO3 (to remove acid) and Brine.

-

Note: The N-Boc group may be cleaved by the HCl depending on duration/temperature. If the target is the free amine, this is a "one-pot" deprotection. If N-Boc is desired, use milder acid (Acetic Acid/Water) or shorter times, though 3M HCl usually cleaves Boc.

FAQ: Common User Queries

Q: Can I use the unprotected piperidine (4-cyanopiperidine)?

A: No. The secondary amine proton is acidic (

Q: Why is my product solidifying in the column? A: 4-Aroylpiperidines, especially as free bases, can be crystalline. If purifying the free amine, add 1-5% Triethylamine (TEA) or Ammonia to your eluent (DCM/MeOH) to prevent streaking or crystallization on silica.

Q: I used Toluene and AlCl3 and got the wrong isomer. Can I separate them? A: Separating 3-methyl and 4-methyl isomers of this molecule is extremely difficult via standard flash chromatography due to identical polarity. Recrystallization might work but yields will be poor. It is far more efficient to restart using the Grignard route.

References

-

Regioselectivity in Aroylpiperidine Synthesis

- Source: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 2017.

- Context: Discusses the limitations of Friedel-Crafts for specific isomers and the preference for nucleophilic addition to piperidine precursors.

-

Weinreb Amide Methodology

-

Source: "Synthesis of Ketones from N-Methoxy-N-methylamides." Tetrahedron Letters, 1981. (Nahm & Weinreb).[3]

- Context: The foundational paper establishing that Weinreb amides prevent over-addition of Grignard reagents.

-

(Requires Access) /

-

-

Grignard Side Reactions (Wurtz Coupling)

- Source: "Grignard Reagents - Preparation and Reactions." Master Organic Chemistry.

- Context: detailed mechanisms of homocoupling during Grignard form

-

Nitrile Hydrolysis Conditions

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

Technical Guide: Proper Handling and Long-Term Storage of 4-(3-Methylbenzoyl)-piperidine

Introduction

4-(3-Methylbenzoyl)-piperidine is a critical intermediate often employed in the synthesis of CNS-active agents and other pharmacophores. As a 4-substituted piperidine derivative featuring an aryl ketone linkage, its stability profile is dictated by two competing functional groups: the secondary amine (highly reactive, basic) and the ketone (susceptible to reduction or condensation).

This guide deviates from standard safety data sheets (SDS) to provide a field-tested protocol for preserving the integrity of this compound over extended drug development timelines.

Module 1: Critical Material Verification

Before establishing a storage protocol, you must identify the physical form of your material. The handling requirements for the Hydrochloride Salt (HCl) differ vastly from the Free Base .

Form Identification & Initial Quality Check

| Feature | Hydrochloride Salt (Standard) | Free Base (Reactive) |

| Physical State | White to off-white crystalline solid. | Viscous oil or low-melting waxy solid. |

| Odor | Odorless or faint acrid smell. | Distinct "fishy" amine odor. |

| Hygroscopicity | Moderate (forms clumps). | High (absorbs water rapidly). |

| Air Stability | Stable if dry. | Unstable (absorbs CO₂ to form carbamates). |

| Solubility | Water, Methanol, DMSO. | Dichloromethane (DCM), Ethyl Acetate, Ether. |

Critical Warning: If your "HCl salt" smells strongly fishy or appears as a yellow sticky paste, it has likely undergone partial deprotonation or hydrolysis. Perform a recrystallization immediately.

Module 2: Long-Term Storage Architecture

To prevent degradation, we utilize a Two-Tier Storage System . This segregates your "Archive Stock" (opened only once every 6 months) from your "Working Stock" (accessed weekly).

The "Desiccator-Freezer" Protocol

The primary degradation vector for piperidines is oxidative discoloration and carbamate formation (reaction with atmospheric CO₂).

Step-by-Step Storage Protocol

-

Container Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (plastic) bottles for long-term storage as amines can leach plasticizers over years.

-

Inert Gas Backfill (Mandatory for Free Base):

-

Flow dry Argon (Ar) or Nitrogen (N₂) into the vial for 15 seconds before capping.

-

Why? Argon is heavier than air and creates a "blanket" over the solid/oil, preventing oxidation of the nitrogen lone pair.

-

-

Secondary Containment: Place the sealed vial inside a secondary jar containing activated silica gel packets or Drierite™.

-

Temperature Control:

-

HCl Salt: Store at -20°C .

-

Free Base: Store at -80°C if possible; otherwise -20°C is acceptable for <3 months.

-

Visualizing the Storage Logic

Figure 1: Decision tree for determining storage conditions based on chemical form.

Module 3: Handling & Experimental Troubleshooting

Common Issue: The "Yellow Crust" Phenomenon

Symptom: You open a vial of the free base, and there is a crust forming on the rim or the oil has turned yellow. Cause: The secondary amine has reacted with atmospheric CO₂ to form a carbamate salt, or the amine has oxidized to an N-oxide. Solution:

-

Dissolve the material in DCM.

-

Wash with 1N NaOH (to break carbamates and remove salts).

-

Dry over MgSO₄ and concentrate.

-

Recommendation: Convert to the HCl salt immediately using 4M HCl in Dioxane for long-term stability.

Solubility Guide for Assays

Researchers often struggle with precipitation during biological assays. Use this solubility matrix:

| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Notes |

| Water | High (>50 mM) | Low/Insoluble | pH of aqueous solution will be acidic (~4-5). |

| DMSO | High (>100 mM) | High (>100 mM) | Preferred stock solvent. Freeze stocks at -20°C. |

| Ethanol | Moderate | High | Good for recrystallization. |

| DCM | Insoluble | High | Use for extraction/purification. |

Module 4: Frequently Asked Questions (Technical Support)

Q1: My compound arrived at room temperature, but the label says "Store at -20°C." Is it degraded? A: Likely not. The HCl salt is thermally stable for short durations (weeks) at ambient temperature. The -20°C requirement is to prevent slow hydrolysis and color changes over months. Perform a visual check: if it is white and free-flowing, it is safe to use.

Q2: Can I store the DMSO stock solution? A: Yes, but with caveats.

-

Stability: Stable for ~3 months at -20°C.

-

Risk: Repeated freeze-thaw cycles introduce water (DMSO is hygroscopic). Water facilitates the hydrolysis of the amide/ketone linkage over time.

-

Protocol: Aliquot your DMSO stock into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.

Q3: How do I re-crystallize the HCl salt if it looks dirty? A: The standard method for aryl-piperidine salts:

-

Dissolve the solid in a minimum amount of hot Ethanol or Isopropanol.

-

Add Diethyl Ether dropwise until persistent cloudiness appears.

-

Cool slowly to 4°C, then to -20°C.

-

Filter the white crystals and dry under vacuum.

Degradation Mechanism Visualization

Understanding how the molecule breaks down helps you prevent it.

Figure 2: Primary degradation pathways for the free base form.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420695, 4-(3-Chlorobenzoyl)piperidine Hydrochloride. (Used as proxy for physical property verification of the class). [Link]

-

Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for basicity of secondary amines). [Link]

Optimizing catalyst selection for piperidine ring formation

Topic: Optimizing Catalyst Selection for Piperidine Ring Formation Audience: Medicinal Chemists & Process Development Scientists Status: Active System

Introduction: The Piperidine Challenge

Welcome to the technical support hub for piperidine synthesis. As a core pharmacophore in over 12,000 biologically active compounds (including FDA-approved blockbusters like Donepezil and Ritalin), the formation of the piperidine ring is a critical workflow.

However, the reduction of pyridine to piperidine is thermodynamically favorable (

This guide moves beyond basic textbook recipes to address the specific failure modes encountered in high-stakes drug discovery.

Module 1: Catalyst Selection & Decision Logic

The Catalyst Decision Matrix

Do not default to Palladium on Carbon (Pd/C) for every substrate. Use this logic flow to select the correct metal based on your substrate's specific vulnerabilities.

Figure 1: Decision tree for selecting the optimal catalyst based on substrate functionality. Note the divergence for halogenated species to avoid oxidative addition.

Module 2: Troubleshooting Heterogeneous Hydrogenation

Issue A: "The reaction stalls at 30-50% conversion."

Diagnosis: Catalyst Poisoning.

The pyridine nitrogen lone pair (

Corrective Actions:

-

The Acid Spike: Add 1.0–1.1 equivalents of HCl, Acetic Acid (AcOH), or TFA.

-

Switch to PtO₂ (Adams' Catalyst): Platinum oxide is more robust against nitrogen poisoning than Pd/C, especially in glacial acetic acid.

Issue B: "I lost my Chlorine/Bromine substituent."

Diagnosis: Unwanted Hydrodehalogenation. Pd/C is an excellent catalyst for removing halogens (hydrogenolysis). If your scaffold has a halogen, Pd/C will strip it off before reducing the ring.

Corrective Actions:

-

Use Homogeneous Iridium (The "Ionic" Fix): Switch to an Iridium(III) complex. These operate via an ionic hydrogenation mechanism (outer-sphere) rather than surface coordination, leaving the C-Hal bond intact [2].

-

Poison the Catalyst: If you must use heterogeneous conditions, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the metal, suppressing the oxidative addition into the C-Hal bond while still permitting ring reduction.

Issue C: "I need the cis-isomer, but I'm getting a mix."

Diagnosis: Loss of Facial Selectivity. Heterogeneous hydrogenation generally favors cis products (syn-addition of H2 from the metal surface). However, high temperatures or flexible substrates allow for isomerization.

Corrective Actions:

-

Switch to Rhodium (Rh/C): Rhodium on carbon (or alumina) is historically the most cis-selective metal for pyridine reduction [3].

-

Lower the Temperature: Run the reaction at the lowest possible temperature that sustains turnover. High heat promotes dehydrogenation-rehydrogenation cycles that scramble stereocenters.

Module 3: Advanced Protocols (Homogeneous Catalysis)

For complex drug intermediates where heterogeneous catalysts fail (due to steric bulk or functional group incompatibility), Iridium-catalyzed transfer hydrogenation is the gold standard.

Mechanism: Ionic Hydrogenation

Unlike the radical-like surface chemistry of Pd/C, Iridium complexes often utilize an ionic pathway. This allows for the reduction of the pyridine ring without reducing nitro, cyano, or aryl-halide groups.

Figure 2: Simplified Ionic Hydrogenation pathway. The cycle relies on protonation followed by hydride delivery, avoiding direct metal-ring coordination.

SOP: Iridium-Catalyzed Hydrogenation of Halogenated Pyridines

Use this protocol for substrates containing Cl, Br, I, or Nitro groups.

Materials:

-

Substrate: 1.0 mmol Halogenated Pyridine

-

Catalyst:

(1.0 mol%) -

Ligand: 4,4’-Dihydroxy-2,2’-bipyridine (1.0 mol%)

-

Solvent: Isopropanol (IPA) – Acts as the hydrogen source (Transfer Hydrogenation)

-

Base:

(0.5 equiv)

Procedure:

-

Inerting: Charge a pressure tube with the catalyst, ligand, and base. Evacuate and backfill with Argon (

). -

Solvation: Add degassed IPA and the pyridine substrate.

-

Activation: Seal the tube and heat to 80°C for 12–24 hours.

-

Note: No high-pressure

cylinder is required.[1] The IPA donates hydrogen, converting to acetone.

-

-

Workup: Cool to RT. Filter through a celite pad to remove iridium salts. Concentrate in vacuo.

-

Validation: Check NMR. The halogen should remain intact. If dehalogenation is observed, lower temperature to 60°C and extend time.

FAQ: Common User Queries

Q: Can I use Ammonium Formate instead of H2 gas?

A: Yes. This is Transfer Hydrogenation . It is safer (no pressurized gas) and often more selective. Pd/C with ammonium formate in methanol is effective for simple pyridines, but be aware that ammonium formate decomposes to

Q: My product is trapped as a salt after using PtO2/AcOH. How do I freebase it without ruining the yield? A: Piperidine acetates are sticky.

-

Method: Evaporate the acetic acid first (azeotrope with toluene if necessary). Dissolve residue in DCM. Add cold, saturated

(do not use NaOH if your product has esters). Separate layers. -

Tip: If the piperidine is water-soluble, avoid aqueous workup. Dissolve the crude salt in MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A-21).

Q: Why is Rhodium (Rh) preferred for "aromatic" substituents? A: If your pyridine has a phenyl ring attached (e.g., 4-phenylpyridine), Pd/C might reduce both rings. Rhodium under mild conditions (room temp, low pressure) is highly selective for the pyridine ring over the benzene ring due to the lower resonance energy of the activated pyridinium species compared to benzene [3].

References

-

BenchChem. (2025).[5] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from 5

-

Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.[1] Retrieved from

-

Maegawa, T., Akashi, A., & Sajiki, H. (2006).[1] A mild, complete hydrogenation of aromatic rings catalyzed by heterogeneous 10% Rh/C.[1] Synlett, 1440-1442.[1] Retrieved from 1

-

Zacharie, B., et al. (2001).[1] Reduction of Pyridine N-Oxides to Piperidines using Ammonium Formate.[1] J. Org.[1] Chem., 66, 5264-5265.[1] Retrieved from 1

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian J. Chem. Retrieved from 3

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methylbenzoyl)-piperidine Analogs as Dopamine D4 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The 4-benzoylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring. This framework is a cornerstone in the design of therapeutic agents targeting the central nervous system (CNS), particularly serotoninergic and dopaminergic receptors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4-(3-Methylbenzoyl)-piperidine analogs, with a primary focus on their activity as dopamine D4 (D4) receptor antagonists. The D4 receptor is a compelling target for the development of treatments for various neurological and psychiatric disorders.

The 4-(3-Methylbenzoyl)-piperidine Core: A Strategic Starting Point

The selection of the 4-(3-Methylbenzoyl)-piperidine core is rooted in established medicinal chemistry principles. The piperidine ring offers a versatile, saturated heterocyclic scaffold that is metabolically robust. The benzoyl moiety provides a key interaction point with target receptors, and its substitution pattern is critical for modulating potency and selectivity. The placement of a methyl group at the meta-position (3-position) of the benzoyl ring is a strategic choice to explore the impact of steric and electronic properties on receptor binding, compared to ortho- and para-substituted analogs.

Comparative Analysis of Benzoyl Ring Substitution

A critical aspect of the SAR of 4-benzoylpiperidine analogs is the substitution on the benzoyl ring. While direct comparative studies focusing solely on the methyl positional isomers are not extensively detailed in publicly available literature, general principles can be inferred from broader studies on 4-aroylpiperidines.

Key Observations:

-

Impact of Methyl Position: The position of the methyl group (ortho, meta, or para) on the benzoyl ring is anticipated to significantly influence binding affinity and selectivity for the D4 receptor. This is due to the specific steric and electronic environment created by the methyl group in the receptor's binding pocket. Further dedicated comparative studies are warranted to precisely quantify these differences.

-

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the benzoyl ring can modulate the electrostatic interactions with the receptor. For instance, in related series of dopamine receptor ligands, halogen substitutions have been shown to be favorable for D4 affinity.

-

Steric Hindrance: Bulky substituents on the benzoyl ring can either enhance binding by occupying a specific hydrophobic pocket or decrease affinity due to steric clashes. The relatively small size of the methyl group makes it a useful probe for exploring these interactions without introducing significant steric bulk.

Influence of Piperidine Ring Modifications

Modifications to the piperidine ring itself, particularly at the N1 and C4 positions, are crucial for optimizing the pharmacological profile of these analogs.

N-Substitution on the Piperidine Ring

The substituent on the nitrogen atom of the piperidine ring plays a pivotal role in determining the compound's affinity and selectivity for dopamine receptors.

Table 1: Impact of N-Substitution on Dopamine D4 Receptor Affinity (Illustrative Data)

| Compound ID | N-Substituent | D4 Receptor Affinity (Ki, nM) |

| 1a | -H | Moderate |

| 1b | -CH3 | Increased |

| 1c | -Benzyl | Potent |

| 1d | -Phenethyl | Potent |